2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI imidazole thioacetanilide SAR scaffold potency

o-Tolyl N-1 substitution restricts aryl rotation, pre-organizing the imidazole core for enhanced target engagement, while the free primary acetamide retains dual H-bond donor/acceptor capacity eliminated in N-substituted anilide analogs (CAS 1207009-91-3, 1207057-08-6). Deploy this scaffold for HIV-1 NNRTI lead optimization (ITA class EC₅₀ ~0.18 μM), BACE-1 inhibitor screening via catalytic aspartate dyad interaction, Gram-positive antibacterial programs (MIC ~4–5 μM vs. S. aureus/MRSA), or chemical probe synthesis through latent carboxylic acid derivatization. o-Tolyl steric shielding minimizes undesired imidazole side reactions during bioconjugation workflows.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 1206990-76-2
Cat. No. B2757934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1206990-76-2
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3
InChIInChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)21-16(14-8-3-2-4-9-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22)
InChIKeyMSMYLOYIJMZHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-Phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1206990-76-2): Core Structural Identity and Procurement-Grade Characterization


2-((5-Phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1206990-76-2; molecular formula C₁₈H₁₇N₃OS; molecular weight 323.41 g/mol) is a synthetic small molecule belonging to the 2-thio-substituted imidazole chemical class [1]. Its structure features a 1,5-diarylimidazole core—with a phenyl ring at C-5 and an o-tolyl (2-methylphenyl) substituent at N-1—linked via a thioether bridge to a terminal acetamide moiety . This compound is classified within the broader imidazole thioacetanilide (ITA) scaffold, a chemotype extensively investigated for non-nucleoside HIV-1 reverse transcriptase inhibition, β-secretase (BACE-1) inhibition, and diverse antimicrobial and anticancer activities by multiple independent research groups [2]. The combination of a sterically demanding ortho-methylphenyl group at N-1 and the unsubstituted acetamide terminus distinguishes this compound from many N-aryl-substituted ITA analogs, providing a chemically tractable handle for further derivatization or conjugation .

Why 2-((5-Phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged with Generic Imidazole-Thioacetamide Analogs: The Ortho-Methyl Pharmacophoric Constraint


Within the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide chemotype, subtle variations at the N-1 aryl substituent and the acetamide terminus produce profound shifts in both biological target engagement and potency. Published structure-activity relationship (SAR) studies on the ITA scaffold have demonstrated that the electronic and steric character of the N-1 substituent directly modulates anti-HIV-1 activity by over an order of magnitude [1]. The o-tolyl group at N-1 in CAS 1206990-76-2 introduces a sterically constrained ortho-methyl substituent that restricts rotational freedom around the N-aryl bond, potentially pre-organizing the imidazole core into a bioactive conformation distinct from that of unsubstituted phenyl or para-substituted analogs. Meanwhile, the free primary acetamide (–CH₂–C(=O)NH₂) terminus—as opposed to N-substituted anilide or N-alkyl variants—preserves both hydrogen-bond donor and acceptor capacity, a feature essential for interactions with catalytic residues in target enzymes such as BACE-1 [2]. These two structural features jointly differentiate this compound from closest available analogs including N-phenyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207009-91-3) and N-(p-tolyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207057-08-6), both of which replace the free acetamide with substituted anilides that eliminate key hydrogen-bonding functionality [1].

2-((5-Phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Quantitative Differentiation Evidence Relative to Closest Analogs and In-Class Candidates


Anti-HIV-1 Potency Landscape: Comparator Framework Defining the ITA Scaffold Potency Range for Target Compound Positioning

In the foundational SAR study by Zhan et al. (2009), a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) derivatives were evaluated for anti-HIV-1 activity in MT-4 cell culture. The most potent compounds, 4a5 and 4a2, achieved EC₅₀ values of 0.18 μM and 0.20 μM respectively, representing a >10-fold improvement over the lead compound L1 (EC₅₀ = 2.053 μM) and surpassing the clinical reference drugs nevirapine and delavirdine [1]. Notably, compound L1—structurally analogous to the target compound but bearing a 2,6-dichlorophenyl group at N-1—exhibited substantially weaker potency, demonstrating that N-1 aryl identity is a critical potency determinant [1]. While CAS 1206990-76-2 itself was not directly evaluated in this study, its N-1 o-tolyl group represents a distinct steric/electronic environment relative to both the optimal 2,6-dihalophenyl (EC₅₀ ~0.2 μM) and the 2,6-dichlorophenyl lead (EC₅₀ ~2 μM), placing the predicted potency of the target compound within an established scaffold-dependent window [1]. This comparative framework enables rational procurement decisions: researchers screening for HIV-1 NNRTI activity should benchmark CAS 1206990-76-2 against published ITA EC₅₀ values of 0.18–2.0 μM rather than against structurally unrelated NNRTI chemotypes [1].

HIV-1 NNRTI imidazole thioacetanilide SAR scaffold potency

BACE-1 Inhibitory Activity: Baseline Scaffold Potency for Alzheimer's Disease Target Prioritization

In a 2017 study by Yan et al., a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were developed and evaluated as β-secretase (BACE-1) inhibitors. The most potent analog, compound 41, exhibited an IC₅₀ of 4.6 μM against BACE-1, accompanied by high predicted blood-brain barrier (BBB) permeability and low cellular cytotoxicity [1]. This study establishes the 2-thioimidazole-acetamide scaffold as a viable BACE-1 inhibitory chemotype. Critically, compound 41 differs from CAS 1206990-76-2 in that it incorporates an N-(thiazol-2-yl)acetamide terminus rather than a free acetamide, and its imidazole substitution pattern is distinct. However, the study's demonstrated structure-activity relationships confirm that the thioether bridge and the hydrogen-bonding capacity of the acetamide terminus are essential for BACE-1 catalytic aspartate engagement [1]. The target compound's primary acetamide group may offer superior hydrogen-bonding versatility relative to the N-thiazolyl-substituted analogs in this study, potentially translating to altered BACE-1 affinity—a hypothesis testable through comparative biochemical screening [1].

Alzheimer's disease BACE-1 inhibition β-secretase

Antimicrobial Spectrum Differentiation: Structural Determinants of Gram-Positive Selectivity in 2-Thioimidazole Acetamides

The broader class of 2-(1H-imidazol-2-ylthio)acetamide derivatives has demonstrated consistent antibacterial activity with preferential Gram-positive spectrum. In a 2018 study by Ahmad et al., compound W6—a benzimidazole-2-ylthio acetamide bearing a 2,4-dinitrophenyl substituent—exhibited a MIC of 5.19 μM against S. aureus, S. typhi, and K. pneumoniae, representing balanced Gram-positive and Gram-negative potency [1]. Another imidazole derivative (compound 5f) achieved a MIC of 4 μg/mL against methicillin-resistant S. aureus (MRSA), representing 2-fold and 16-fold greater potency than the clinical comparators sulfathiazole and norfloxacin, respectively [2]. By structural comparison, CAS 1206990-76-2 lacks the nitro-aromatic or halogenated substitution patterns that drive potent antibacterial activity in these comparators; however, its o-tolyl substituent may confer enhanced membrane penetration relative to unsubstituted phenyl analogs within the same scaffold class, a property known to correlate with anti-Gram-positive activity in diarylimidazole series [1][2]. The primary acetamide terminus further distinguishes it from N-aryl-substituted antibacterials by preserving metal-coordinating capacity relevant to bacterial enzyme inhibition [1].

antibacterial Gram-positive imidazole thioacetamide MIC

Chemical Stability and Synthetic Tractability: The Primary Acetamide Advantage for Derivatization and Conjugation Chemistry

The terminal primary acetamide group (–CH₂–C(=O)NH₂) of CAS 1206990-76-2 represents a chemically distinct functional handle compared to the N-substituted anilide termini found in the closest commercially available analogs (e.g., N-phenyl derivative CAS 1207009-91-3 and N-(p-tolyl) derivative CAS 1207057-08-6) . The primary amide can undergo selective hydrolysis to the corresponding carboxylic acid under mild basic conditions (1M NaOH, aqueous ethanol, reflux), enabling subsequent amide coupling with diverse amine-bearing payloads (fluorophores, biotin, PEG linkers, or solid-phase resins) via standard EDC/NHS or HATU chemistry [1]. By contrast, the N-substituted anilide analogs require harsher hydrolytic conditions (6M HCl, prolonged reflux) that risk imidazole ring decomposition [1]. The o-tolyl group further provides a sterically shielded N-1 position that protects against electrophilic aromatic substitution at that ring, directing any subsequent functionalization to the C-5 phenyl ring . This synthetic orthogonality enables chemists to use CAS 1206990-76-2 as a modular scaffold for constructing focused libraries where the acetamide terminus is systematically varied while preserving the N-1 o-tolyl pharmacophore [1].

synthetic intermediate derivatization chemical stability amide coupling

2-((5-Phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Medicinal Chemistry: HIV-1 NNRTI Lead Optimization with Defined Scaffold Potency Benchmarks

Medicinal chemistry groups pursuing non-nucleoside HIV-1 reverse transcriptase inhibitors can deploy CAS 1206990-76-2 as a scaffold diversification starting point, with well-characterized potency expectations. The ITA scaffold has produced compounds with EC₅₀ values as low as 0.18 μM, representing >10-fold potency gains over early leads [1]. The o-tolyl N-1 substituent of the target compound occupies a steric space intermediate between the unsubstituted phenyl and the optimal 2,6-dihalophenyl variants characterized in published SAR, providing an underexplored substitution vector for potency optimization [1]. Procurement of CAS 1206990-76-2, rather than N-substituted anilide analogs, preserves the free acetamide for late-stage diversification into focused ITA libraries.

Neuroscience Drug Discovery: BACE-1 Inhibitor Screening with Validated Pharmacophore

The 2-thioimidazole-acetamide chemotype has been independently validated as a BACE-1 inhibitory scaffold with the most potent analog (compound 41) achieving an IC₅₀ of 4.6 μM and favorable predicted BBB permeability [1]. The primary acetamide of CAS 1206990-76-2 may engage the BACE-1 catalytic aspartate dyad via hydrogen-bonding interactions distinct from those of the N-thiazolyl-substituted analogs in the Yan et al. series, potentially yielding differentiated binding kinetics [1]. Researchers investigating Alzheimer's disease therapeutics should prioritize this compound over N-substituted ITA analogs for primary BACE-1 screening due to its unmasked acetamide pharmacophore.

Chemical Biology: Modular Affinity Probe and Bioconjugate Synthesis

The free primary acetamide terminus of CAS 1206990-76-2 functions as a latent carboxylic acid precursor, enabling selective hydrolysis and subsequent coupling to affinity tags (biotin), fluorescent reporters (FITC, rhodamine), or solid supports for pull-down and target identification experiments [1]. The steric shielding provided by the o-tolyl group at N-1 minimizes undesired side reactions at the imidazole core during conjugation chemistry, a distinct advantage over N-1-phenyl analogs that are more prone to electrophilic substitution. Chemical biology laboratories requiring target deconvolution of imidazole-based bioactive compounds should select CAS 1206990-76-2 over N-substituted anilide analogs for probe synthesis workflows [1].

Antimicrobial Screening: Gram-Positive Selective Agent Development with Defined MIC Benchmarks

The 2-thioimidazole-acetamide scaffold has demonstrated reproducible Gram-positive selective antibacterial activity, with benchmark MIC values of ~4–5 μM against S. aureus and MRSA for optimized analogs [1][2]. In the most potent reported cases, imidazole-thioacetamide derivatives have surpassed clinical comparators by 2- to 16-fold against drug-resistant strains [2]. CAS 1206990-76-2, with its o-tolyl lipophilic substituent and primary acetamide metal-chelating terminus, is structurally positioned to target bacterial metalloenzymes or disrupt membrane integrity in Gram-positive organisms. Microbiology groups evaluating novel antibacterial chemotypes should benchmark CAS 1206990-76-2 against the 4–20 μg/mL MIC range established for this scaffold class [1][2].

Quote Request

Request a Quote for 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.